molecular formula C12H23N5O3Zn B12694641 zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione

zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione

Cat. No.: B12694641
M. Wt: 350.7 g/mol
InChI Key: IBOHVXCRKLYQAZ-UHFFFAOYSA-N
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Description

The compound zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione is a complex chemical entity with potential applications in various fields. It is characterized by the presence of zinc ions coordinated with a multi-amine ligand and a furan-2,5-dione moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione typically involves the coordination of zinc ions with the multi-amine ligand. The reaction conditions often include:

    Solvent: A polar solvent such as methanol or ethanol.

    Temperature: Mild heating to facilitate the coordination reaction.

    Reagents: Zinc salts (e.g., zinc chloride or zinc acetate) and the multi-amine ligand.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan-2,5-dione moiety can be oxidized under specific conditions.

    Reduction: The zinc ion can participate in redox reactions.

    Substitution: The amine groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2,5-dione moiety could yield various oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its multi-amine structure allows for the formation of stable complexes with various metal ions, which can be studied for their catalytic properties.

Biology

In biological research, the compound’s zinc coordination complex can be investigated for its potential as a metalloprotein mimic. This could provide insights into the role of zinc in biological systems and its interaction with proteins.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Zinc complexes have been studied for their antimicrobial and anticancer properties, and this compound could be a candidate for such studies.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as catalysts for chemical reactions or components in electronic devices.

Mechanism of Action

The mechanism of action of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione involves the coordination of zinc ions with the multi-amine ligand. This coordination can influence the reactivity of the zinc ion and the overall stability of the complex. The furan-2,5-dione moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Zinc acetate: A simple zinc salt used in various applications.

    Zinc chloride: Another common zinc salt with different reactivity.

    Zinc bis(2-ethylhexanoate): A zinc complex with different ligands.

Uniqueness

The uniqueness of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione lies in its multi-amine ligand and furan-2,5-dione moiety

Properties

Molecular Formula

C12H23N5O3Zn

Molecular Weight

350.7 g/mol

IUPAC Name

zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione

InChI

InChI=1S/C8H21N5.C4H2O3.Zn/c9-1-3-11-5-7-13-8-6-12-4-2-10;5-3-1-2-4(6)7-3;/h9-13H,1-8H2;1-2H;/q-2;;+2

InChI Key

IBOHVXCRKLYQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=O.C(CNCCNCCNCC[NH-])[NH-].[Zn+2]

Origin of Product

United States

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